molecular formula C28H24FN5O3 B2380978 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide CAS No. 1029770-30-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide

Cat. No. B2380978
CAS RN: 1029770-30-6
M. Wt: 497.53
InChI Key: ZTOISMKNOVMKRT-UHFFFAOYSA-N
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Description

“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide” is a compound that has been studied for its potential as an inhibitor of Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H21N3O2S . It includes a dibenzo[b,f][1,4]oxazepin ring, a thiophene ring, and a carboxamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Asymmetric Alkynylation and Synthesis

  • Asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines is achieved using chiral phosphoric acid and Ag(I) catalysts, leading to the synthesis of optically active derivatives. This method facilitates the creation of compounds with a carbon-carbon triple bond, demonstrating significant enantiomeric excess (Ren, Wang, & Liu, 2014).

Catalytic Enantioselective Reactions

  • A catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines has been developed. This process produces chiral β-amino esters, preserving optical purity and showcasing high enantioselectivities and yields (Munck et al., 2017).

Novel Class Synthesis

  • A unique two-step synthesis approach has been developed for a novel class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides. This includes copper-mediated cyclization and subsequent Ugi-Joullie reaction (Saha, Wadhwa, & Sharma, 2015).

Biomass-Involved Synthesis

  • A biomass-derived method has been developed for assembling novel benzo-fused N-heterocycles. This process involves N-arylation and subsequent selective intramolecular reactions, resulting in various N-heterocycles (Zhang et al., 2015).

Conjugate Synthesis

  • An efficient synthesis method for dibenzo[b,f][1,4]oxazepin-11(10H)-ones and related carboxamides has been established. This involves a microwave-assisted process, demonstrating the feasibility of creating complex conjugates (Xing, Wu, Luo, & Dai, 2006).

Antimicrobial Activities

  • Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized, showcasing significant antimicrobial activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Microwave-Assisted Synthesis

  • A one-pot synthesis method for dibenz[b,f][1,4]oxazepines has been developed using microwave-assisted techniques. This method emphasizes the importance of controlled microwave heating in chemical synthesis for efficient production of molecular diversity (Luo, Wu, & Dai, 2014).

Asymmetric Transfer Hydrogenation

  • An innovative asymmetric transfer hydrogenation process for dibenzo[b,f][1,4]oxazepine compounds has been reported, achieving high enantioselectivity and conversion rates in an environmentally friendly solvent (More & Bhanage, 2017).

Mechanism of Action

Target of Action

The primary target of the compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and its dysregulation is implicated in several neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and initiating the signal transduction pathway. This inhibition can modulate the release of certain neurotransmitters, including dopamine itself, and influence various brain functions.

Result of Action

The inhibition of the Dopamine D2 receptor by these compounds can result in a variety of effects at the molecular and cellular level. These effects can include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications to synaptic plasticity . These changes can ultimately influence behavior, cognition, and motor control.

properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O3/c1-18-12-13-22-25(36)23(28-32-26(33-37-28)20-10-5-11-21(29)15-20)16-34(27(22)31-18)17-24(35)30-14-6-9-19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOISMKNOVMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide

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